1-(2-Cyclopentenyl)-2-propanone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

FOY 251 se sintetiza a través de la conversión metabólica del mesilato de camostat. El proceso implica la hidrólisis del mesilato de camostat para producir FOY 251. Las condiciones de reacción típicamente implican el uso de enzimas específicas o condiciones ácidas para facilitar la hidrólisis .

Métodos de producción industrial

La producción industrial de FOY 251 implica la síntesis a gran escala del mesilato de camostat seguida de su hidrólisis. El proceso está optimizado para garantizar un alto rendimiento y pureza de FOY 251. El compuesto se purifica luego utilizando técnicas como la cristalización o la cromatografía para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

FOY 251 se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: La reacción principal involucrada en su formación a partir del mesilato de camostat.

Reacciones de inhibición: FOY 251 actúa como un inhibidor en varias reacciones bioquímicas, particularmente aquellas que involucran serina proteasas.

Reactivos y condiciones comunes

La hidrólisis del mesilato de camostat a FOY 251 típicamente requiere condiciones ácidas o enzimas específicas. Las reacciones de inhibición que involucran FOY 251 a menudo ocurren bajo condiciones fisiológicas, como en los ensayos de cultivo celular .

Principales productos formados

El producto principal formado a partir de la hidrólisis del mesilato de camostat es FOY 251. En las reacciones de inhibición, FOY 251 forma complejos con las proteasas diana, inhibiendo así su actividad .

Aplicaciones Científicas De Investigación

FOY 251 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de proteinasas y la cinética enzimática.

Biología: Se emplea en ensayos de cultivo celular para investigar sus efectos inhibidores en varias proteasas.

Industria: Se utiliza en el desarrollo de medicamentos antivirales y otros agentes terapéuticos.

Mecanismo De Acción

FOY 251 ejerce sus efectos inhibiendo la serina proteasa transmembrana 2 (TMPRSS2). Esta inhibición evita que la proteasa procese las proteínas de espiga de la superficie viral, bloqueando así la entrada de virus como el SARS-CoV-2 en las células huésped. El compuesto forma un enlace covalente reversible con el sitio activo de TMPRSS2, lo que lleva a su inhibición .

Comparación Con Compuestos Similares

Compuestos similares

Mesilato de camostat: El compuesto original de FOY 251, también un inhibidor de serina proteasa.

Mesilato de nafamostat: Otro inhibidor de serina proteasa con propiedades antivirales similares.

Mesilato de gabexato: Un compuesto relacionado que se usa por sus propiedades anticoagulantes y antiinflamatorias

Unicidad de FOY 251

FOY 251 es único debido a su inhibición específica de TMPRSS2, lo que lo hace particularmente efectivo contra los virus que dependen de esta proteasa para entrar en las células huésped. Su papel como metabolito activo del mesilato de camostat también contribuye a sus propiedades farmacocinéticas y farmacodinámicas distintas .

Actividad Biológica

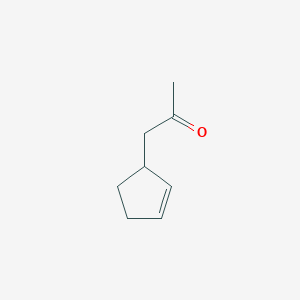

1-(2-Cyclopentenyl)-2-propanone, also known by its CAS number 105-24-8, is an organic compound characterized by a cyclopentenyl group attached to a propanone structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the context of viral inhibition and enzyme interactions.

- Molecular Formula : CHO

- Molecular Weight : 124.18 g/mol

- SMILES Notation : CC(=O)CC1CCC=C1

The unique structure of this compound, featuring a five-membered cyclopentene ring, contributes to its reactivity and biological properties.

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. Notably, it has shown promise in inhibiting the entry of viruses into host cells, including SARS-CoV-2. This activity suggests that the compound may interfere with viral replication processes, making it a candidate for further therapeutic exploration in the context of viral infections.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various proteases. It has been utilized in cell culture assays to study enzyme kinetics and proteinase inhibition. The compound forms complexes with target enzymes, effectively blocking their activity, which is crucial for understanding its potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Proteases : The compound interacts with proteolytic enzymes, inhibiting their function and altering metabolic pathways.

- Viral Entry Inhibition : By interfering with the mechanisms that viruses use to penetrate host cells, it reduces viral load and propagation.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Cyclopentyl-2-propanone | CHO | Contains a cyclopentyl group instead of cyclopentene |

| 3-Cyclopenten-1-one | CHO | Different position for the carbonyl group |

| 3-Methylcyclopent-3-en-1-one | CHO | Contains an additional methyl group on the cyclopentene ring |

These compounds illustrate variations in structure that influence their reactivity and biological activity, highlighting the uniqueness of this compound within this chemical family.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Viral Inhibition Study :

- A study focused on the compound's ability to inhibit SARS-CoV-2 entry into host cells demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent against COVID-19.

-

Protease Inhibition Assays :

- Cell culture assays revealed that this compound effectively inhibits specific proteases involved in various metabolic pathways. The inhibition was quantified through enzyme kinetics studies, confirming its role as a potent inhibitor.

-

Synthetic Applications :

- The compound has been utilized in organic synthesis as a versatile building block for developing more complex molecules due to its unique structural properties.

Propiedades

IUPAC Name |

1-cyclopent-2-en-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJIBPLECWWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295570 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-24-8 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Cyclopentenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-cyclopentenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.